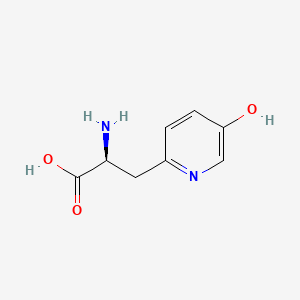

Azatyrosine

Description

Historical Context and Discovery of Azatyrosine

The (L)-enantiomer of this compound, also known as L-β-(5-hydroxy-2-pyridyl)-alanine, was first identified as a naturally occurring antibiotic agent isolated from the bacterium Streptomyces chibanensis. researchgate.net This discovery paved the way for further investigation into its biological activities. Synthetic routes to produce this compound and its derivatives have since been developed to support ongoing research into its potential therapeutic applications. researchgate.netpsu.edu

This compound as a Naturally Occurring Amino Acid Analog within Biochemical Research

As an analog of tyrosine, this compound can be recognized by cellular machinery and incorporated into proteins in place of tyrosine. ontosight.ainih.gov This substitution can alter the structure and function of the proteins, providing a powerful method to study protein-related processes. Its structural similarity to tyrosine allows it to interact with biological systems, including enzymes and signaling pathways, in ways that can be both informative for basic research and potentially therapeutic. ontosight.ai The replacement of a carbon atom with a nitrogen atom in the phenyl ring of tyrosine to form the pyridyl ring of this compound is a key feature that distinguishes its interactions within biological systems. ontosight.aigoogle.com

Overview of Primary Academic Research Foci on this compound

Academic research on this compound has been multifaceted, exploring its potential in several key areas:

Oncology: A significant portion of research has focused on this compound's anticancer properties. It has been shown to selectively inhibit the growth of cancer cells transformed by certain oncogenes, such as ras and c-erbB-2. nih.govpnas.orgiiarjournals.org Studies have demonstrated its ability to cause a reversion of the transformed phenotype to a normal one. nih.gov The mechanism of action is believed to involve its incorporation into cellular proteins, which disrupts tumor signaling pathways. nih.goviiarjournals.org

Enzymology: this compound has been investigated as an inhibitor or substrate for various enzymes. ontosight.ai This includes enzymes like tyrosinase, which is involved in melanin (B1238610) production, and protein tyrosine kinases, which are crucial components of cellular signal transduction pathways. ontosight.ai Its ability to interact with these enzymes makes it a valuable tool for studying their function and for developing potential therapeutic agents.

Antibiotic Activity: As a naturally occurring substance from Streptomyces, its antibiotic properties have been a subject of interest. researchgate.net

Neurological and Retinal Conditions: More recent research has explored the potential of this compound derivatives in treating conditions like diabetic retinopathy. For instance, an this compound-derived compound, this compound-phenylbutyric hydroxamide (AZP), has been shown to inhibit the progression of diabetic retinopathy in animal models by activating the aryl hydrocarbon receptor. researchgate.net

Interactive Data Table: Key Research Areas of this compound

| Research Area | Key Findings | Relevant Oncogenes/Pathways |

|---|---|---|

| Oncology | Selectively inhibits growth of transformed cells. iiarjournals.org Reverts transformed phenotype to normal. nih.gov | ras, c-erbB-2, c-Raf-1 kinase, AP1, rhoB nih.gov |

| Enzymology | Acts as an inhibitor or substrate for enzymes. ontosight.ai | Tyrosinase, Protein Tyrosine Kinases ontosight.ai |

| Antibiotic Activity | Naturally occurring antibiotic from Streptomyces chibanensis. researchgate.net | Not Applicable |

| Diabetic Retinopathy | AZP derivative inhibits disease progression in mice. researchgate.net | Aryl Hydrocarbon Receptor, HIF1A, VEGF researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(5-hydroxypyridin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-7(8(12)13)3-5-1-2-6(11)4-10-5/h1-2,4,7,11H,3,9H2,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZSEGPJAXTSFZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58525-82-9 | |

| Record name | Azatyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058525829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZATYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XTS2H0JH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Azatyrosine

Biosynthetic Origins and Proposed Pathways of Azatyrosine

This compound (L-β-(5-hydroxy-2-pyridyl)-alanine) is a naturally occurring antibiotic first isolated from the fermentation broth of Streptomyces chibaensis. While the specific biosynthetic gene cluster for this compound has not been fully elucidated, its structure as a derivative of tyrosine suggests a plausible pathway originating from primary metabolism.

The biosynthesis is likely to begin with the shikimate pathway , a common route in microorganisms for the production of aromatic amino acids. This pathway generates chorismate, a key branch-point intermediate. It is proposed that chorismate is converted to prephenate and then to L-arogenate, a direct precursor to L-tyrosine.

The formation of the hydroxypyridine ring is the key transformation. This could occur through several hypothetical enzymatic steps involving the modification of an advanced intermediate like L-tyrosine or a precursor. The process would require ring expansion and nitrogen incorporation, or a more complex cyclization of linear precursors derived from other metabolic pathways, such as the aspartate pathway, followed by hydroxylation and attachment of the alanine (B10760859) side chain. The biosynthesis of other pyridine-containing natural products in Streptomyces often involves complex condensation and cyclization reactions catalyzed by polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), suggesting that the formation of the this compound core may follow a similar logic.

Established Chemical Synthesis Methodologies for this compound

Multiple methodologies have been established for the chemical synthesis of this compound, each with distinct advantages in terms of stereocontrol, efficiency, and scalability. These approaches range from classical multi-step total syntheses to modern enzymatic and chemoenzymatic strategies.

One of the most practical and widely recognized total syntheses of L-azatyrosine was developed by Myers and Gleason. This approach builds the molecule through the strategic formation of key carbon-carbon and carbon-heteroatom bonds, ensuring high stereochemical purity. A key feature of this synthesis is the use of pseudoephedrine as a chiral auxiliary to control the stereochemistry at the α-carbon.

The synthesis begins by coupling a chiral glycinamide (B1583983) derivative of pseudoephedrine with a suitable pyridyl component. The diastereoselective alkylation of the enolate derived from this pseudoephedrine glycinamide establishes the desired (S)-configuration at the α-amino acid center. Subsequent acidic hydrolysis removes the chiral auxiliary, which can be recovered, and cleaves the amide bond to furnish the target L-azatyrosine. This multi-step approach provides a reliable route to enantiomerically pure L-azatyrosine. nih.govmcgill.ca

Table 1: Overview of a Representative Multi-step Synthesis of L-Azatyrosine

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Preparation of the Pyridyl Electrophile | 5-Hydroxy-2-methylpyridine, NBS | Bromination to create an electrophilic site for coupling. |

| 2 | Formation of Chiral Glycinamide | (+)-Pseudoephedrine, Glycine derivative | Attachment of the chiral auxiliary. |

| 3 | Diastereoselective Alkylation | LDA, Pyridyl bromide | Formation of the C-C bond and setting the α-stereocenter. |

| 4 | Hydrolysis and Deprotection | Acidic workup (e.g., HCl) | Removal of the chiral auxiliary and protecting groups to yield L-azatyrosine. |

The use of chiral auxiliaries is a cornerstone for producing enantiomerically pure α-amino acids, including this compound. nih.gov A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. harvard.edu

An alternative strategy for constructing the core structure of this compound involves the alkylation of protected hydrazine (B178648) derivatives. This method focuses on building aza-amino acid precursors, where the α-carbon of a traditional amino acid is replaced by a nitrogen atom.

This synthetic pathway avoids the use of hydrogen gas and expensive hydrogenation catalysts that are common in other amino acid syntheses. The synthesis starts with an N-protected hydrazine, such as Boc-hydrazine or Fmoc-hydrazine. This protected hydrazine is then reacted with a suitable alkyl bromide containing the desired side chain—in this case, a protected 5-hydroxy-2-methylpyridyl group. The reaction conditions, including the choice of solvent and base, are optimized to favor monoalkylation and minimize side reactions. This route provides a versatile method for creating various aza-tyrosine precursors with different protecting groups, which can then be incorporated into peptidomimetic structures.

Table 2: Optimization of Hydrazine Alkylation for Aza-Amino Acid Precursors

| N-Protecting Group | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Fmoc | Benzyl (B1604629) Bromide | 2,4,6-Trimethylpyridine | Acetonitrile (ACN) | 74 |

| Boc | Benzyl Bromide | 2,4,6-Trimethylpyridine | Acetonitrile (ACN) | 79 |

| Z (Cbz) | Benzyl Bromide | 2,4,6-Trimethylpyridine | Acetonitrile (ACN) | 64 |

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts. For this compound, chemoenzymatic strategies have been developed to obtain enantiomerically pure forms of the amino acid through enzymatic kinetic resolution.

In this approach, a racemic mixture of an this compound derivative (e.g., an N-acetylated ester) is synthesized chemically. This racemic mixture is then exposed to a stereoselective enzyme, such as α-chymotrypsin . This enzyme selectively catalyzes the hydrolysis of the ester group of one enantiomer (typically the L-enantiomer) while leaving the other enantiomer (the D-enantiomer) untouched. The resulting products—the free acid of the L-enantiomer and the unreacted ester of the D-enantiomer—are easily separated due to their different chemical properties. This method is highly efficient for producing both D- and L-enantiomers of this compound with high optical purity.

A direct and highly efficient method for the synthesis of L-azatyrosine is the use of the enzyme Tyrosine Phenol-Lyase (TPL) . nih.gov TPL, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, naturally catalyzes the reversible elimination of phenol (B47542) from L-tyrosine to produce pyruvate (B1213749) and ammonia (B1221849). ebi.ac.ukresearchgate.net

This enzymatic reaction can be exploited in the reverse direction for synthesis. By providing a high concentration of a phenol analog, pyruvate, and an ammonia source, the enzyme can catalyze the formation of a tyrosine analog. For the synthesis of L-azatyrosine, 5-hydroxy-2-pyridone (a tautomer of 2,5-dihydroxypyridine) or a related hydroxypyridine is used as the phenol analog. The TPL enzyme, often sourced from microorganisms like Citrobacter freundii, specifically catalyzes the condensation of the hydroxypyridine ring with pyruvate and ammonia to stereoselectively produce L-azatyrosine. nih.govproquest.com This biocatalytic approach is attractive due to its high stereoselectivity (producing only the L-enantiomer), mild reaction conditions, and environmental compatibility. proquest.com

Design and Synthesis of this compound Analogs and Derivatives for Research Applications

The strategic replacement of the α-carbon of an amino acid with a nitrogen atom yields an "aza-amino acid." This modification creates a peptide-like structure with unique chemical and biological properties, including a non-chiral nature and enhanced stability against biodegradation. kirj.ee this compound, an analog of tyrosine, serves as a valuable building block for creating peptidomimetics and biochemical probes. The design and synthesis of its analogs and derivatives are crucial for exploring new therapeutic agents and tools for chemical biology. These synthetic efforts focus on creating molecules with tailored properties for specific research applications, from enzyme inhibition to advanced peptide engineering.

Synthesis and Characterization of Azatyrosinamide Derivatives

The synthesis of azatyrosinamide derivatives, while a specialized area, follows established principles of peptide and derivative chemistry. The core of this process involves the conversion of a carboxylic acid group of a protected this compound precursor into a primary, secondary, or tertiary amide. This transformation is fundamental for creating analogs that can mimic peptide bonds or interact differently with biological targets.

The general synthetic approach begins with an N-protected this compound precursor. The carboxylic acid moiety is then activated using standard coupling reagents, such as carbodiimides (e.g., DCC, EDC) or activated esters, followed by reaction with a desired amine (R-NH2). The choice of protecting groups for the N-terminus and the phenolic side chain is critical to prevent side reactions and ensure the specific formation of the amide bond.

Characterization of the resulting azatyrosinamide derivatives relies on a suite of spectroscopic and analytical techniques to confirm their structure and purity. These methods are essential for verifying the successful synthesis and ensuring the quality of the compounds for subsequent research applications.

Common Characterization Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational frequencies of functional groups, confirming the presence of the amide bond (C=O stretch) and other key structural elements. ajchem-a.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom, which confirms the connectivity and final structure of the synthesized derivative. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. nih.gov

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is compared against theoretical values to further validate the purity and identity of the synthesized compound. nih.gov

While specific literature on "azatyrosinamide" is highly specialized, the synthesis and characterization methodologies are well-established within the broader field of medicinal and organic chemistry for creating various amide derivatives from parent molecules. ajchem-a.comnih.govnih.gov

Exploration of Aza-Amino Acid Analogs (e.g., Aza-phenylalanine, Aza-tryptophan precursors)

The synthesis of precursors for aza-amino acids with aromatic side chains, such as aza-phenylalanine, aza-tyrosine, and aza-tryptophan, is a key area of research. kirj.eeresearchgate.net These precursors are stable, protected forms of aza-amino acids that can be readily used in peptide synthesis. kirj.ee A widely used method for preparing these precursors is hydrazine alkylation, which avoids the use of hydrogen gas and expensive hydrogenation catalysts. kirj.eeresearchgate.net

This synthetic pathway involves the direct N-alkylation of a protected hydrazine with an appropriate alkyl halide. kirj.ee Researchers have systematically studied and optimized the reaction conditions, including testing various solvents and benzyl halides, to improve the efficiency of this method. kirj.ee The synthesis starts from N-protected hydrazines, and various protecting groups can be used for the nitrogen atoms and the side chains to yield a diverse range of precursors suitable for different synthetic strategies. researchgate.net

For example, the synthesis of aza-tryptophan analogues has been pursued to create fluorescent probes for studying protein structure and function. acs.org Some tryptophan analogues are designed with photophysical properties, such as large Stokes shifts, that are more useful than those of natural tryptophan. acs.org The asymmetric synthesis of such analogues can be achieved using chiral reagents like the Schöllkopf reagent to ensure high diastereoselectivity. acs.org

Below is a table summarizing the synthesis of various aza-amino acid precursors via the hydrazine alkylation method.

| Aza-Amino Acid Precursor | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Aza-phenylalanine | Hydrazine Alkylation | Avoids hydrogenation catalysts; synthesis from N-protected hydrazines. | kirj.eeresearchgate.net |

| Aza-tyrosine | Hydrazine Alkylation | Method optimized by testing various solvents and reaction conditions. | kirj.eeresearchgate.net |

| Aza-tryptophan | Hydrazine Alkylation | Allows for different N- and side-chain protecting groups. | kirj.eeresearchgate.net |

| Aza-isotryptophan | Multi-step synthesis | Used in Pictet-Spengler and peptide chemistry; can induce β-turn geometry in peptides. | chemrxiv.org |

Synthesis of Phospho-Azatyrosine Derivatives for Enzymological Studies

Phospho-azatyrosine derivatives are powerful tools for studying the enzymes involved in phosphorylation signaling pathways, such as protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). The natural phosphotyrosine (pY) residue is susceptible to hydrolysis by phosphatases. To overcome this limitation, researchers synthesize nonhydrolyzable phospho-azatyrosine analogs that can act as stable inhibitors or probes for these enzymes. nih.gov

A common strategy is to replace the phosphate (B84403) oxygen with a difluoromethylene group (CF₂), creating a phosphonate (B1237965) analog known as F₂Pmp (difluorophosphonomethyl phenylalanine). nih.gov This modification makes the group resistant to enzymatic cleavage while maintaining a similar size and electrostatic profile to the natural phosphate group. nih.gov The synthesis of a phospho-azatyrosine derivative would follow a similar logic, incorporating a nonhydrolyzable phosphonate group onto the this compound scaffold.

The synthesis of these derivatives often utilizes the phosphoramidite (B1245037) method, which remains a dominant technique in the field. nih.gov This approach allows for the controlled formation of the phosphorus-containing group on the protected this compound precursor. These synthetic pY-containing peptides and their analogs are invaluable for several applications in enzymology:

Enzyme Inhibition: They act as competitive inhibitors to study the kinetics and mechanism of PTPs. nih.gov

Biophysical Characterization: They are used in biophysical studies to understand protein-ligand interactions. nih.gov

Structural Biology: They help in obtaining co-crystal structures of enzyme-inhibitor complexes, providing insights into substrate recognition and guiding structure-based drug design. nih.gov

The development of these synthetic tools is crucial for designing selective and potent inhibitors for enzymes like STAT3, where dimerization via pY interactions is critical for its activation. nih.gov

Advanced Synthetic Platforms for this compound-Containing Peptide Analogs

The incorporation of this compound into peptides has been significantly advanced by the development of robust and efficient synthetic platforms, particularly those based on solid-phase peptide synthesis (SPPS). nih.govbiorxiv.org Historically, the synthesis of azapeptides has been challenging due to the instability of aza-amino acid monomers and the difficulty of forming the semicarbazide (B1199961) bond. biorxiv.org Modern platforms have overcome these hurdles, enabling the rapid generation of azapeptide libraries for therapeutic and research purposes. nih.gov

Two prominent advanced platforms include:

Thiocarbazate-Based Synthesis: This methodology uses Fmoc-protected thiocarbazate building blocks that can be incorporated into a peptide sequence using SPPS. nih.gov The thiocarbazate is activated in situ to form a reactive intermediate that couples with the N-terminal amine of the growing peptide chain. nih.gov This platform has been successfully used to perform "aza-scans," where individual amino acids in a peptide are systematically replaced with their aza-analogs to probe structure-activity relationships. nih.gov

Pre-activated Benzotriazole (B28993) Ester Synthesis: This platform utilizes bench-stable, Fmoc-protected benzotriazole esters of aza-amino acids as pre-activated building blocks. biorxiv.org This approach allows for a fully automated SPPS process, significantly accelerating the synthesis of long azapeptides. biorxiv.org The use of microwave-assisted synthesis in conjunction with these building blocks has been shown to further improve efficiency and crude purity by minimizing side-product formation. biorxiv.org

These advanced platforms offer a convenient and universal tool for generating libraries of azapeptide analogues. nih.gov They have been applied to edit therapeutically relevant peptides, such as antagonists of the HMGB1/MD-2/TLR4 pathway, to improve their stability and functional activity. nih.gov

| Synthetic Platform | Key Building Block | Activation Method | Advantages | Reference |

|---|---|---|---|---|

| Thiocarbazate-based SPPS | Fmoc-aza-amino acid thiocarbazate | In situ activation (e.g., with TCCA) | Robust and convenient for library generation; enables "aza-scans". | nih.gov |

| Automated SPPS | Fmoc-aza-amino acid benzotriazole ester | Pre-activated building block | Fully automated; bench-stable reagents; compatible with microwave synthesis for higher purity. | biorxiv.org |

Molecular Mechanisms of Azatyrosine Action

Azatyrosine Incorporation into Cellular Proteins as a Tyrosine Mimic

A fundamental aspect of this compound's mechanism of action is its structural resemblance to the amino acid tyrosine, which allows it to be incorporated into polypeptide chains during protein synthesis. nih.gov This substitution is not without consequence, as the presence of this unnatural amino acid can lead to significant alterations in protein structure and function.

Specificity and Kinetics of Tyrosyl-tRNA Synthetase Interaction with this compound

The gateway for this compound's entry into the cellular proteome is the enzyme tyrosyl-tRNA synthetase (TyrRS). This enzyme is responsible for attaching tyrosine to its corresponding transfer RNA (tRNA), a crucial step in ensuring the fidelity of protein translation. frontiersin.org While TyrRS exhibits high specificity for its natural substrate, tyrosine, it can also recognize and activate this compound, albeit with different efficiencies. nih.gov

Kinetic studies are essential to understanding the competition between tyrosine and this compound for TyrRS. The key parameters in these analyses are the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, and the catalytic rate constant (kcat), which represents the turnover rate. The ratio kcat/Km provides a measure of the enzyme's catalytic efficiency.

Research has focused on engineering mutant forms of TyrRS that can more efficiently utilize this compound. For instance, a mutant E. coli TyrRS with a single point mutation, F130S, was found to have a significantly reduced discrimination against this compound compared to the wild-type enzyme. nih.gov This mutation, located near the enzyme's active site, increased the specificity for this compound. nih.gov Specifically, the kcat/Km ratio for this compound relative to tyrosine increased from 17 in the wild-type enzyme to 36 in the F130S mutant. nih.gov This demonstrates that subtle changes in the TyrRS structure can dramatically alter its substrate preference.

Kinetic Parameters of Wild-Type and Mutant Tyrosyl-tRNA Synthetase

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Specificity (kcat/Km)tyrosine / (kcat/Km)This compound |

|---|---|---|---|---|---|

| Wild-Type E. coli TyrRS | L-tyrosine | 0.027 | 0.74 | 27.4 | 17 |

| Wild-Type E. coli TyrRS | This compound | - | - | 1.61 | |

| F130S Mutant E. coli TyrRS | L-tyrosine | - | - | - | 36 |

| F130S Mutant E. coli TyrRS | This compound | - | - | - |

Conformational and Functional Perturbations of Proteins Resulting from this compound Incorporation

The substitution of tyrosine with this compound can lead to significant perturbations in the conformational dynamics and, consequently, the function of the affected proteins. nih.govnih.gov Proteins are not static entities; their functions often depend on a delicate balance of conformational flexibility and stability. conicet.gov.arsantafe.edu The introduction of an unnatural amino acid can disrupt this balance.

Analysis of proteins into which this compound has been incorporated has revealed altered mobilities on two-dimensional gel electrophoresis, suggesting changes in their molecular structure. nih.gov These structural alterations are believed to be a primary cause of the biological effects of this compound, such as the reversion of a transformed cell phenotype to a more normal one. nih.gov Even minor changes in protein structure, such as the removal of a single methyl group, can have significant impacts on conformational dynamics and ligand binding. nih.gov The incorporation of this compound, a more substantial alteration, would be expected to have even more pronounced effects on the intricate network of interactions that maintain a protein's three-dimensional structure and function. mdpi.com

Modulation of Intracellular Signaling Pathways by this compound

Beyond its incorporation into proteins, this compound has been shown to directly or indirectly modulate key intracellular signaling pathways that are often dysregulated in disease states.

Investigation of this compound's Effects on RAS Signaling Cascades

The Ras family of small GTPases are crucial regulators of cell proliferation, differentiation, and survival. ashpublications.org Mutations in Ras genes are frequently found in human cancers, leading to the constitutive activation of downstream signaling pathways. pnas.org this compound has been shown to interfere with the signaling cascades initiated by oncogenic Ras. nih.gov Interestingly, this compound appears to act downstream of Ras itself, as it does not affect the levels of GTP-bound (active) Ras. nih.govnih.gov

One of the key downstream effectors of Ras is the serine/threonine kinase c-Raf-1. embopress.orgnih.gov The binding of active Ras to c-Raf-1 is a critical step in the activation of the MAP kinase (MAPK) signaling cascade. ashpublications.org Research has demonstrated that this compound inhibits the activation of c-Raf-1 kinase that is induced by oncogenic proteins like c-ErbB-2. nih.govnih.govresearchgate.net This inhibition of c-Raf-1 activation is a pivotal point in the molecular action of this compound, as it effectively blocks the transmission of aberrant growth signals. nih.gov The phosphorylation of c-Raf-1, a key step in its activation, is also inhibited by this compound. nih.gov

The transcription factor AP-1 (Activator Protein-1) is a downstream target of the Ras/Raf/MAPK pathway and plays a crucial role in regulating the expression of genes involved in cell growth and proliferation. nih.gov The inactivation of AP-1 is a significant consequence of this compound's interference with upstream signaling. By inhibiting the activation of c-Raf-1, this compound ultimately leads to the inactivation of AP-1. nih.govnih.govresearchgate.net This prevents the transcription of genes that contribute to the transformed phenotype, thereby contributing to the observed reversion to a more normal cellular state. nih.gov

This compound's Interaction with Protein Tyrosine Phosphatases (PTPs) and Protein Tyrosine Kinases (PTKs)

The cellular signaling pathways that are often dysregulated in cancer, such as the Ras pathway, are intricately controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). nih.gov PTKs catalyze the addition of phosphate (B84403) groups to tyrosine residues, while PTPs remove them, creating a dynamic balance that governs protein function and signal transduction. nih.gov this compound's mechanism of action is thought to involve the perturbation of this delicate balance. nih.gov

Given its structural similarity to tyrosine, this compound can be recognized by enzymes that act on tyrosine. When incorporated into peptides, its phosphorylated form, phospho-azatyrosine, can serve as a substrate for PTPs, albeit with different efficiency than phosphotyrosine. nih.govacs.orgacs.org This interaction suggests a potential mechanism by which this compound could disrupt the normal phosphorylation and dephosphorylation cycles within the cell.

Biochemical Characterization of Phospho-Azatyrosine as a PTP Substrate

To understand the interaction between this compound and PTPs, a synthetic peptide containing phospho-azatyrosine (pAzaTyr) was biochemically characterized as a substrate for PTP1B, a key protein tyrosine phosphatase. nih.gov The peptide, Ac-Asp-Ala-Asp-Glu-pAzaTyr-Leu-amide, was analyzed to determine its kinetic parameters in an enzymatic assay. nih.gov

The results indicated that the phospho-azatyrosine-containing peptide is a significantly less effective substrate for PTP1B compared to its phosphotyrosine-containing counterpart. nih.gov The kinetic analysis revealed a Michaelis constant (K_m) of 210 µM and a catalytic turnover rate (k_cat) of 52 s⁻¹. nih.gov This represents a more than 50-fold decrease in binding affinity relative to the parent phosphotyrosine peptide. nih.gov This reduced affinity suggests that the presence of the nitrogen atom in the aryl ring of this compound adversely affects its interaction with the active site of the PTP. nih.gov The lower affinity of PTPs for phospho-azatyrosine-containing proteins could lead to a state of hyperphosphorylation, thereby altering signal transduction pathways. nih.gov

| Peptide | Enzyme | K_m (µM) | k_cat (s⁻¹) | Relative Binding Affinity |

|---|---|---|---|---|

| Ac-Asp-Ala-Asp-Glu-pAzaTyr-Leu-amide | PTP1B | 210 | 52 | >50-fold lower than phosphotyrosine peptide |

This compound's Influence on Tyrosine Phosphorylation of MAP Kinase Family Proteins in Model Systems

The mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that regulates a wide range of cellular processes, including growth, proliferation, and differentiation. The activity of MAP kinases is regulated by phosphorylation on both threonine and tyrosine residues. nih.gov

In model systems such as Xenopus oocytes, this compound has been shown to influence the tyrosine phosphorylation of MAP kinase family proteins. nih.govpnas.org Specifically, this compound treatment blocks the tyrosine phosphorylation of Xp42, a member of the MAP kinase family, following stimulation with either progesterone (B1679170) or a combination of [Val12]p21Ha-ras and insulin-like growth factor I (IGF-I). nih.gov This suppression of Xp42 phosphorylation was observed to be dose-dependent in the range of 20-250 µM of this compound. nih.gov

Interestingly, this compound did not affect the in vivo or in vitro autophosphorylation of the oocyte IGF-I receptor, suggesting a degree of specificity in its action. nih.govnih.gov The inhibition of MAP kinase phosphorylation by this compound points to its ability to interfere with key signaling events upstream of MAP kinase activation. nih.gov

Insights into Epigenetic Regulatory Mechanisms through this compound Derivatives

Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. mdpi.combiomodal.com Dysregulation of these mechanisms is a hallmark of many diseases, including cancer. abcam.com Recent research has explored the potential of this compound derivatives to modulate these epigenetic pathways.

One such derivative, this compound-Phenylbutyric Hydroxamide (Aza-PBHA), has been investigated for its activity as a histone deacetylase (HDAC) inhibitor. mdpi.comresearchgate.net HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. mdpi.com By inhibiting HDACs, Aza-PBHA can induce histone hyperacetylation, thereby altering gene expression patterns. researchgate.net

Studies have shown that Aza-PBHA can influence inflammatory pathways by regulating the MEK/ERK MAPK signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines. mdpi.com Furthermore, this derivative has been shown to activate the aryl hydrocarbon receptor (AHR) while inhibiting hypoxia-inducible factor 1-alpha (HIF1A) and vascular endothelial growth factor (VEGF), proteins implicated in angiogenesis and cancer progression. researchgate.net These findings suggest that this compound derivatives can exert their effects through the complex interplay between HDAC inhibition and the modulation of key signaling pathways. researchgate.net

Biological Activities of Azatyrosine in Research Models

Effects on Cellular Phenotype and Proliferation in in vitro Models

Azatyrosine, a tyrosine analog, has demonstrated profound effects on the phenotype and proliferation of cultured cells, particularly those transformed by specific oncogenes. Its activities range from reversing the malignant phenotype to selectively inhibiting the growth of these transformed cells.

This compound has the unique ability to convert cells transformed by certain oncogenes back to an apparently normal phenotype. researchgate.netnih.gov This reversion is observed in mouse NIH3T3 cells transformed by activated oncogenes such as c-Ha-ras, c-Ki-ras, N-ras, c-raf, or c-erbB-2. pnas.orgamanote.com The treated cells, referred to as revertants, exhibit characteristics of normal cells, including a flat morphology, contact inhibition, and a loss of ability to grow in soft agar (B569324) or form tumors in nude mice. researchgate.netpnas.org This phenotypic conversion is notably stable, persisting even after the removal of this compound from the culture medium. researchgate.netpnas.org

The mechanism underlying this reversion is not due to the elimination of the oncogene; the activated oncogenes remain expressed in the revertant cells. pnas.orgpnas.org Instead, research suggests that this compound induces an epigenetic change, leading to the activation of specific cellular genes that act as tumor suppressors. pnas.org Studies have identified several genes whose expression is increased in these revertant cells, including the ras recision gene (rrg), collagen type III, and rhoB. pnas.orgpnas.org

The restoration of rhoB expression is particularly significant in c-erbB-2-transformed cells. nih.gov The RhoB protein is a regulator of the actin cytoskeleton, and its increased expression following this compound treatment leads to the reformation of actin stress fibers, a feature characteristic of normal, non-transformed cells. nih.govresearchgate.net While the expression of rhoB contributes to the morphological reversion and a reduced growth rate, it is not sufficient on its own for a complete reversion, suggesting that this compound activates multiple genes that work together to counteract the oncogenic signals. pnas.orgnih.gov Furthermore, the reversion process is associated with the incorporation of this compound into cellular proteins in place of tyrosine, an event that can be competitively inhibited by high concentrations of tyrosine. amanote.comnih.gov

A key characteristic of this compound is its selective cytotoxicity, preferentially inhibiting the growth of transformed cells over their normal counterparts. researchgate.netresearchgate.net This has been demonstrated in NIH3T3 cells, where this compound inhibits the growth of cells transformed by the activated human c-Ha-ras gene but does not significantly affect normal NIH3T3 cells. researchgate.netresearchgate.net This selective action extends to cells transformed by c-Ki-ras, N-ras, and c-raf. researchgate.net However, not all transformed cells are sensitive; for instance, NIH3T3 cells transformed by hst or ret oncogenes are not exclusively converted by this compound. researchgate.netamanote.com

The selective growth inhibition is also observed in human cancer cell lines. Human pancreatic adenocarcinoma cells (PSN-1), which have a mutated c-Ki-ras gene, are converted to a non-tumorigenic phenotype by this compound. researchgate.netfda.gov.tw While this compound itself shows this selective activity, its potency can be limited, requiring relatively high concentrations for its effect. google.com To address this, more potent derivatives, such as azatyrosinamides, have been developed, showing significantly lower IC50 values and a high selectivity index for ras-transformed cells compared to wild-type cells. google.comiiarjournals.org

Beyond growth inhibition and phenotype reversion, this compound has been reported to induce cellular differentiation in certain cancer cell models. researchgate.net This effect has been noted in ras-induced PC12 prostate cells. fda.gov.tw Furthermore, it has been shown to inhibit the tumorigenic growth of several androgen-independent human prostate cancer cell lines, including TSU-Pr1, DU-145, and PC-3, with a high efficiency of reversion to a non-tumorigenic phenotype. fda.gov.tw The induction of differentiation represents another facet of this compound's ability to counteract the effects of oncogenic signaling pathways.

Enzymatic Inhibition Profiles of this compound

This compound's mechanism of action involves interaction with various enzyme systems, either through direct inhibition or by serving as an alternative substrate.

This compound isomers have been studied as inhibitors of Tyrosine Phenol-Lyase (TPL), a bacterial enzyme that catalyzes the degradation of L-tyrosine to phenol (B47542). Both 2-aza-L-tyrosine and 3-aza-L-tyrosine act as competitive inhibitors of TPL from Citrobacter freundii. acs.orgnih.gov However, their potencies differ significantly. 2-aza-L-tyrosine is a potent inhibitor, with a reported Ki value of 135 µM, making it one of the most potent competitive inhibitors of TPL discovered. acs.orgnih.gov In contrast, 3-aza-L-tyrosine is a much weaker inhibitor, with a Ki of 3.4 mM. acs.orgnih.gov Neither isomer was found to be a substrate for the enzyme's elimination reaction. acs.orgnih.gov The strong binding of 2-aza-L-tyrosine suggests that L-tyrosine may bind to the active site of TPL as a phenolate (B1203915) anion. acs.orgnih.gov

The biological effects of this compound are linked to its interaction with key enzymes in cellular signaling pathways. It has been shown to function downstream of Ras, inhibiting the activation of c-Raf-1 kinase by the oncogenic c-ErbB-2. nih.govresearchgate.net This inhibition results in the inactivation of the transcription factor AP1, which is involved in cell proliferation and transformation. researchgate.net

The primary mechanism for many of this compound's effects is believed to be its incorporation into proteins in place of tyrosine during protein synthesis. nih.govnih.gov This process is thought to be mediated by tyrosyl-tRNA synthetase. nih.govamanote.com The substitution of tyrosine with this compound in key proteins could alter their structure and function, leading to the observed reversion of the transformed phenotype. nih.gov Additionally, research on this compound derivatives, such as this compound-phenylbutyric hydroxamide, has suggested a potential interaction with the aryl hydrocarbon receptor (AhR), indicating that this compound's biological activities may involve multiple enzymatic and receptor systems. researchgate.net

This compound in Developmental and Cellular Maturation Processes

This compound and its derivatives have been investigated for their roles in fundamental biological processes, including the maturation of reproductive cells and the formation of new blood vessels. Research in these areas has highlighted the compound's ability to interfere with specific signaling pathways, thereby influencing cellular development and tissue-level organization.

Suppression of Meiotic Maturation in Oocyte Models by this compound

The antibiotic this compound has been shown to effectively suppress the meiotic maturation of oocytes in research models, particularly using oocytes from the frog Xenopus laevis. This process is crucial for rendering an egg cell competent for fertilization. Studies have demonstrated that this compound can block the maturation induced by various stimuli, including the hormone progesterone (B1679170) or the combined action of [Val12]p21Ha-ras and insulin-like growth factor I (IGF-I). nih.govnih.gov

The suppressive effect of this compound is dose-dependent, with effective concentrations observed in the range of 20-250 µM. nih.govnih.govresearchgate.net The mechanism of this suppression involves the inhibition of key signaling molecules. Specifically, this compound blocks the tyrosine phosphorylation of Xp42, a member of the mitogen-activated protein (MAP) kinase family, which is a critical step in the maturation cascade. nih.gov Furthermore, this compound also suppresses the activation of maturation-promoting factor (MPF), a key regulator of the cell cycle, as evidenced by the inhibition of the decrease in tyrosine phosphorylation of the Xenopus homolog of p34cdc2. nih.govresearchgate.net

Interestingly, this compound's inhibitory action appears to target pathways both dependent on and independent of the ras oncogene. nih.gov However, it does not seem to act directly on MPF itself. When extracts from mature oocytes (containing active MPF) are microinjected into immature oocytes, this compound fails to block the subsequent maturation, suggesting its point of action is upstream of MPF activation. nih.gov Additionally, this compound did not affect the autophosphorylation of the oocyte's IGF-I receptor, indicating a specific target within the downstream signaling pathway. nih.govresearchgate.net

Table 1: Effects of this compound on Oocyte Meiotic Maturation

| Model System | Inducing Agent | Effect of this compound | Mechanism of Action | Citation |

|---|---|---|---|---|

| Xenopus oocytes | Progesterone | Suppression of germinal vesicle breakdown (GVBD) | Blocks tyrosine phosphorylation of Xp42 (MAP kinase); Suppresses activation of MPF. | nih.govpnas.org |

| Xenopus oocytes | [Val12]p21Ha-ras / IGF-I | Suppression of GVBD | Blocks tyrosine phosphorylation of Xp42 (MAP kinase); Suppresses activation of MPF. | nih.govnih.gov |

| Xenopus oocytes | Microinjected mature oocyte extract | No effect on GVBD | Indicates the target is upstream of MPF activation. | nih.gov |

Impact on Angiogenesis in Preclinical Models (via this compound derivatives)

While this compound itself has been a focal point of study, its derivatives have shown significant activity in modulating angiogenesis, the process of forming new blood vessels from pre-existing ones. This is a critical process in both normal development and in pathological conditions.

Research using preclinical models, such as the Matrigel plug assay in mice, has demonstrated the anti-angiogenic potential of this compound derivatives. iiarjournals.org One such derivative, HPW98-1, was found to markedly inhibit angiogenesis induced by vascular endothelial growth factor (VEGF), a potent pro-angiogenic signal. iiarjournals.org This inhibition was observed to be dependent on the ras signaling pathway. In the study, HPW98-1 significantly reduced hemoglobin levels within the Matrigel plugs, a common method for quantifying blood vessel formation. iiarjournals.org Notably, the same derivative had no effect on angiogenesis induced by a different growth factor, basic fibroblast growth factor (bFGF), suggesting a selective mechanism of action that is downstream of specific growth factor receptors. iiarjournals.org

Other studies have explored azapeptide derivatives of growth hormone-releasing peptide-6 (GHRP-6) that incorporate an this compound residue. mdpi.com These compounds, specifically [azaTyr⁴]-GHRP-6, have demonstrated anti-angiogenic activity in choroidal explant models, which simulate the growth of blood vessels in the eye. mdpi.comnih.gov This line of research has highlighted how modifications to the peptide structure can influence activity, with some derivatives promoting while others inhibit neovascularization. nih.gov The anti-angiogenic effects of these azapeptides are linked to their interaction with the CD36 receptor, a scavenger receptor involved in regulating angiogenesis. mdpi.comnih.gov

Table 2: Anti-Angiogenic Activity of this compound Derivatives

| Derivative | Model System | Angiogenic Stimulus | Observed Effect | Citation |

|---|---|---|---|---|

| HPW98-1 | Matrigel plug assay (mice) | VEGF | Marked inhibition of angiogenesis. | iiarjournals.org |

| HPW98-1 | Matrigel plug assay (mice) | bFGF | No anti-angiogenic effect observed. | iiarjournals.org |

| [azaTyr⁴]GHRP-6 | Mouse choroidal explant model | Not specified | Demonstrated anti-angiogenic activity. | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies and Analog Development of Azatyrosine

Elucidation of Critical Structural Determinants for Azatyrosine's Biological Activity

The biological activity of this compound, primarily its ability to act as an antimicrobial agent by inhibiting protein synthesis, is dictated by specific structural features that allow it to mimic the natural amino acid L-tyrosine. Through extensive research, several critical determinants have been identified as essential for its function, particularly its interaction with tyrosyl-tRNA synthetase (TyrRS), an enzyme crucial for incorporating tyrosine into proteins.

The foundational elements for this compound's bioactivity are:

The L-α-amino acid scaffold: The stereochemistry of the chiral center is paramount. The L-configuration is essential for recognition and binding by the TyrRS active site, which is inherently selective for L-amino acids. The D-isomer of this compound is significantly less active or inactive.

The pyrazole (B372694) ring as a phenol (B47542) bioisostere: this compound features a pyrazole ring in place of the phenyl ring found in tyrosine. This substitution is a key bioisosteric replacement that mimics the size, shape, and electronic properties of the phenol group, allowing it to fit within the tyrosine binding pocket of the enzyme.

The 4'-hydroxyl group equivalent: While this compound itself does not have a hydroxyl group, the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors and donors, mimicking the critical hydrogen bonding interactions of the 4'-hydroxyl group of tyrosine with the enzyme active site. This interaction is a well-established determinant for substrate binding in TyrRS.

Studies have demonstrated that modifications to any of these core features can dramatically alter or abolish biological activity, confirming their importance in the molecule's mechanism of action.

Comparative Analysis of this compound Isomers and Their Differential Enzymatic Interactions

The isomeric form of this compound plays a crucial role in its biological efficacy, a direct result of the stereospecificity of its target enzyme, TyrRS. A comparative analysis of its isomers reveals significant differences in their ability to inhibit the enzyme.

The most profound difference is observed between the L- and D-enantiomers:

L-azatyrosine: This is the naturally occurring and biologically active isomer. Its spatial arrangement aligns perfectly with the binding pocket of bacterial TyrRS, allowing it to act as a competitive inhibitor. It effectively competes with L-tyrosine, leading to the inhibition of protein synthesis and subsequent antimicrobial effects.

D-azatyrosine: This isomer shows drastically reduced or no inhibitory activity against TyrRS. The enzyme's active site is highly selective for the L-configuration, and the D-isomer cannot achieve the proper orientation for effective binding and inhibition.

This stark difference in activity underscores the importance of the chiral center's configuration and highlights the precise molecular recognition that governs enzyme-substrate interactions. While other positional isomers related to the pyrazole ring could theoretically exist, the primary focus of comparative biological studies has been on the L- and D-enantiomers due to the established principles of amino acid stereochemistry in enzymology.

Rational Design and Efficacy Evaluation of this compound Analogs for Enhanced Research Utility

The understanding gained from SAR studies has enabled the rational design of this compound analogs aimed at improving its properties for use as a research tool. The goals of these designs often include enhancing potency, increasing selectivity for specific enzymes, or introducing reporter functionalities for assays.

One key area of analog development has focused on creating probes for studying the mechanism of aminoacyl-tRNA synthetases. For instance, analogs have been designed to act as "dead-end" inhibitors, which bind tightly to the enzyme but cannot be processed further, effectively trapping the enzyme in a specific conformational state for structural studies like X-ray crystallography.

Another avenue of rational design involves the synthesis of analogs that can be incorporated into proteins in place of tyrosine. This allows for the introduction of unique chemical handles into proteins, which can then be used for a variety of applications, such as site-specific protein labeling with fluorescent dyes or other biophysical probes.

The efficacy of these newly designed analogs is rigorously evaluated through a series of in vitro and sometimes in vivo tests. A primary method for evaluation is the aminoacylation assay, which measures the ability of the analog to inhibit the activity of TyrRS.

Table 5.3.1: Comparative Inhibitory Activity of Amino Acids against TyrRS

| Compound | Organism/Enzyme Source | IC50 / Ki Value | Notes |

| L-Tyrosine | Bacillus stearothermophilus TyrRS | - (Substrate) | Natural substrate for the enzyme. |

| L-azatyrosine | Bacillus stearothermophilus TyrRS | Competitive Inhibitor | Acts as a mimic of L-tyrosine. |

| D-azatyrosine | Bacillus stearothermophilus TyrRS | No significant inhibition | Demonstrates the stereospecificity of the enzyme. |

This table illustrates the fundamental finding that the L-configuration is essential for activity, a cornerstone of the SAR of this compound and a guiding principle in the design of effective analogs. The development of such analogs continues to provide valuable tools for dissecting the complexities of protein synthesis and for broader applications in chemical biology.

Advanced Methodologies and Computational Studies in Azatyrosine Research

Development of Analytical Techniques for Azatyrosine Detection and Quantification in Biological Matrices

The detection and quantification of this compound in complex biological matrices such as blood, urine, and tissue homogenates require highly sensitive and specific analytical methods. While literature specifically detailing this compound detection is specialized, the techniques employed are analogous to those used for other tyrosine analogs and modified amino acids. nih.govnih.govnih.gov High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone of this analytical workflow. nih.govresearchgate.net

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers unparalleled specificity and sensitivity for identifying and quantifying low-abundance molecules like this compound. nih.govnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are instrumental. nih.gov The choice of ionization source and mass analyzer can be optimized to enhance the detection of this compound and its metabolites.

For protein-incorporated this compound, initial protein hydrolysis is necessary to release the amino acid before analysis. The development of specific antibodies for this compound could also enable the use of immunoassay techniques like enzyme-linked immunosorbent assay (ELISA), offering a high-throughput screening method. mdpi.com Fluorescence-based detection methods can also be employed, as tyrosine analogs are often fluorescent. mdpi.combio-rad.com

Table 1: Overview of Analytical Techniques for this compound Analysis

| Technique | Principle | Application in this compound Research |

|---|---|---|

| HPLC | Separation based on polarity | Isolation of this compound from other amino acids and metabolites in biological fluids. researchgate.net |

| Mass Spectrometry (MS) | Mass-to-charge ratio analysis | Unambiguous identification and precise quantification of this compound. nih.govnih.gov |

| Tandem MS (MS/MS) | Fragmentation of selected ions | Structural confirmation and enhanced specificity for this compound in complex mixtures. nih.gov |

| Immunoassays (e.g., ELISA) | Antibody-antigen recognition | Potential for rapid and high-throughput screening of this compound in numerous samples. mdpi.com |

| Fluorescence Spectroscopy | Excitation and emission of light | Detection based on the intrinsic fluorescent properties of this compound. bio-rad.com |

Application of Molecular Modeling and Dynamics Simulations to this compound-Target Interactions

Computational approaches are invaluable for elucidating the molecular basis of this compound's biological activity. Molecular modeling and dynamics simulations provide insights into how this compound interacts with its biological targets, such as enzymes and receptors, at an atomic level. mdpi.comnih.gov These methods can predict the binding affinity and conformation of this compound within the active site of a protein. mdpi.comdergipark.org.tr

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com For this compound, docking studies can reveal key interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in the target protein's binding pocket. mdpi.com This information is critical for understanding its mechanism of action and for the rational design of more potent analogs.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govresearchgate.netnih.gov MD simulations of an this compound-protein complex can reveal the stability of the interaction and the conformational changes that may occur upon binding. nih.gov These simulations provide a dynamic picture of the binding event, complementing the static view offered by molecular docking. nih.gov By calculating the binding free energy, these computational methods can also rank the potency of different this compound derivatives, guiding synthetic efforts. researchgate.net

Table 2: Computational Approaches in this compound Research

| Computational Method | Principle | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a ligand to a protein. nih.govmdpi.com | Elucidates the binding mode of this compound in the active site of its target proteins. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. nih.govnih.gov | Assesses the stability of the this compound-protein complex and identifies key dynamic interactions. |

| Binding Free Energy Calculations | Estimates the strength of the ligand-protein interaction. researchgate.net | Predicts the binding affinity of this compound and its analogs to guide drug design. |

Genetic Engineering Approaches for Tyrosyl-tRNA Synthetase Modification to Study this compound Incorporation

The site-specific incorporation of unnatural amino acids like this compound into proteins is a powerful tool for protein engineering and for studying protein function. This is often achieved by engineering an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with the host cell's translational machinery. nih.govnih.gov The tyrosyl-tRNA synthetase (TyrRS) has been a common target for such engineering due to its promiscuity with respect to amino acid recognition. nih.govaars.online

Genetic engineering strategies involve creating a library of mutant TyrRS enzymes and then selecting for variants that can efficiently charge a suppressor tRNA with this compound. researchgate.netfrontiersin.org The selection is often performed in vivo in a host organism like Escherichia coli. nih.govresearchgate.net This involves mutating the amino acid binding site of TyrRS to accommodate the structure of this compound while discriminating against the natural amino acid, tyrosine. nih.govpnas.org

One study successfully isolated a mutant E. coli TyrRS that showed a 17-fold higher in vivo activity for this compound incorporation compared to the wild-type enzyme. researchgate.net This mutant contained a single point mutation, F130S, which is located near the amino acid binding pocket. nih.govresearchgate.net Structural modeling suggested that this change alters the interaction with a key aspartate residue that interacts with the hydroxyl group of tyrosine, thereby favoring the binding of this compound. nih.govresearchgate.net Such engineered TyrRS variants, in conjunction with their cognate suppressor tRNAs, enable the site-specific incorporation of this compound into proteins in response to a nonsense codon (e.g., an amber codon), allowing for the production of proteins with novel chemical properties. acs.orgnih.govresearchgate.net

Table 3: Key Mutations in Engineered Tyrosyl-tRNA Synthetase for Unnatural Amino Acid Incorporation

| Original Residue | Mutant Residue | Organism | Unnatural Amino Acid | Reference |

|---|---|---|---|---|

| Y37 | V | E. coli | 3-iodo-L-tyrosine | pnas.org |

| Q195 | C | E. coli | 3-iodo-L-tyrosine | pnas.org |

Future Directions and Unexplored Avenues in Azatyrosine Research

Investigation of Novel Molecular Targets and Binding Partners for Azatyrosine Activity

The primary known target of this compound is the enzyme tyrosyl-tRNA synthetase, which mistakenly charges tRNA with this compound instead of tyrosine. However, the possibility of other direct molecular interactions that contribute to its biological effects is an area ripe for exploration. The structural similarity of this compound to L-tyrosine suggests that it may serve as a ligand for other proteins that bind tyrosine, potentially modulating their function.

Future research should focus on systematically screening for novel this compound-binding proteins. Key enzyme classes that utilize tyrosine as a substrate or a regulatory molecule are of particular interest. These include:

Tyrosine Kinases: These enzymes play a central role in cellular signaling. It is plausible that this compound could act as a competitive inhibitor, occupying the tyrosine substrate-binding site and thereby disrupting critical phosphorylation cascades involved in cell growth, differentiation, and survival.

Tyrosine Phosphatases: Conversely, these enzymes remove phosphate (B84403) groups from tyrosine residues. Investigating whether this compound can bind to and modulate the activity of phosphatases could uncover new regulatory roles.

Enzymes of Tyrosine Metabolism: Pathways responsible for the synthesis and degradation of tyrosine could be affected by this compound, potentially leading to metabolic imbalances.

Advanced proteomic approaches are critical for these investigations. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) can be employed to identify proteins that directly bind to an immobilized this compound molecule. This unbiased approach has the potential to reveal unexpected molecular partners and open up entirely new avenues of research into its mechanism of action.

Exploration of this compound's Role in Broader Cellular and Organismal Pathways in Model Systems

The incorporation of this compound into proteins leads to the production of aberrant polypeptides, which can trigger cellular stress responses. A deeper understanding of these downstream consequences is a key future direction. The accumulation of misfolded proteins containing this compound is likely to activate the Unfolded Protein Response (UPR), a complex signaling network that aims to restore homeostasis in the endoplasmic reticulum (ER). Key research questions include how this compound impacts the activation of the three main UPR sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6).

Furthermore, the cell's primary machinery for clearing damaged proteins, the ubiquitin-proteasome system and autophagy, are likely to be significantly impacted by this compound-induced proteotoxicity. Investigating the interplay between this compound, the UPR, and these protein degradation pathways will provide a more complete picture of the cellular response to this compound.

The use of whole-organism model systems like the fruit fly (Drosophila melanogaster) and the nematode worm (Caenorhabditis elegans) will be invaluable. These models allow for the study of this compound's effects in the context of a developing and aging organism. Researchers can investigate its impact on lifespan, fertility, and tissue development, and use powerful genetic tools to screen for genes that modify sensitivity to this compound. This can help to place the function of this compound into broader physiological and disease-relevant pathways.

Development of Advanced this compound-Based Chemical Probes for Dissecting Biological Processes

To overcome the limitations of studying a molecule that becomes integrated into a multitude of different proteins, the development of advanced chemical probes is essential. These probes are modified versions of this compound that carry additional functionalities, allowing for their tracking and identification within a complex cellular environment.

One powerful strategy is the creation of "clickable" this compound analogues. These probes contain a small, bioorthogonal handle, such as an alkyne or an azide, which does not interfere with its biological activity. Once incorporated into proteins, this handle can be specifically reacted—or "clicked"—with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. This enables:

Visualization: Fluorescently tagged proteins containing the this compound probe can be visualized using advanced microscopy techniques to determine their subcellular localization.

Identification: Biotin-tagged proteins can be isolated and identified using mass spectrometry, providing a snapshot of all proteins synthesized with the analogue in a specific timeframe.

Another sophisticated approach is the design of photo-crosslinkable this compound probes. These probes are equipped with a photoreactive group that, upon activation with UV light, forms a covalent bond with nearby interacting molecules. This allows for the capture of transient or low-affinity binding partners that might otherwise be missed, providing a high-resolution map of this compound's immediate molecular neighborhood. The development and application of these chemical tools will be instrumental in uncovering the full scope of this compound's biological interactions.

Q & A

Q. What molecular mechanisms underlie Azatyrosine’s inhibition of Ras-mediated signaling pathways?

this compound acts as a tyrosine analog that incorporates into cellular proteins, disrupting Ras-mediated signal transduction. This interference occurs upstream of cAMP signaling, affecting downstream processes like cell differentiation, apoptosis, and proliferation . For example, in ras-transformed NIH3T3 cells, this compound reverses the transformed phenotype by inhibiting Ras-induced activation of transcriptional factors critical for oncogenic signaling .

Q. How does this compound induce phenotypic reversion in oncogene-transformed cells?

this compound restores normal morphology and growth patterns in cells transformed by oncogenes like c-erbB-2 or ras. At concentrations ≥500 µg/ml, it suppresses aberrant signaling (e.g., receptor tyrosine kinase activity in c-erbB-2-transformed A4 cells) and reactivates pathways such as α-actinin promoter activity, which regulates cytoskeletal organization . The effect is dose-dependent and requires sustained exposure, though reversibility occurs upon drug withdrawal .

Q. What experimental models demonstrate this compound’s chemopreventive potential?

Transgenic mice harboring human c-Ha-ras show reduced papilloma formation when treated with this compound prior to carcinogen exposure. This chemopreventive effect is attributed to its inhibition of Ras-driven hyperplasia, though it lacks efficacy against established tumors due to insufficient plasma concentrations .

Advanced Research Questions

Q. Why does this compound exhibit transient efficacy in reversing oncogenic phenotypes?

The reversibility of phenotypic changes (e.g., in c-erbB-2-transformed cells) suggests this compound’s effects depend on continuous presence. Unlike cytotoxic agents, it does not permanently alter genetic or epigenetic drivers but temporarily modulates signaling cascades. Discontinuation allows oncogenic pathways to reactivate .

Q. How can researchers address this compound’s limited bioavailability in vivo?

In murine models, low plasma concentrations (~250 µg/ml) fail to sustain therapeutic levels. Strategies to enhance bioavailability include engineering mutated tyrosyl-tRNA synthetases (e.g., in E. coli) with higher affinity for this compound, improving its incorporation into target proteins . Similar approaches in mammalian systems could optimize dosing regimens .

Q. What experimental designs reconcile this compound’s chemopreventive success with therapeutic limitations?

Preclinical studies highlight the importance of timing: this compound is effective in prophylaxis but not treatment. Researchers should prioritize early intervention models and combinatorial therapies with agents targeting downstream effectors (e.g., MAPK/ERK). Dose-escalation studies paired with pharmacokinetic monitoring are critical .

Q. How does this compound’s mechanism differ from conventional cytotoxic agents?

Unlike DNA-damaging chemotherapeutics, this compound does not disrupt cell-cycle progression or induce apoptosis. Flow cytometry of treated A4 cells shows unaltered DNA histograms, confirming its unique role in modulating oncogenic signaling rather than halting replication .

Methodological Considerations

Q. What assays are optimal for quantifying this compound’s impact on signal transduction?

- Western blotting : Measure phosphorylation status of Ras/ErbB2 downstream targets (e.g., ERK1/2).

- Luciferase reporter assays : Assess transcriptional activity of Ras-responsive promoters (e.g., α-actinin).

- Morphometric analysis : Quantify cytoskeletal reorganization in reverted cells .

Q. How should researchers validate this compound’s incorporation into target proteins?

Use radiolabeled this compound (e.g., ^14C-azatyrosine) in pulse-chase experiments combined with protein fractionation. Mass spectrometry can identify modified peptides, particularly in Ras/ErbB2-associated signaling complexes .

Data Interpretation & Contradictions

Q. How to resolve discrepancies between this compound’s in vitro and in vivo efficacy?

In vitro systems achieve high drug concentrations (≥500 µg/ml) impractical in vivo. Researchers must contextualize results by correlating cellular IC50 values with achievable plasma levels. Murine models may require localized delivery (e.g., intratumoral injection) to mimic in vitro conditions .

Q. Why does this compound fail to induce permanent phenotypic reversion despite transcriptional modulation?

Epigenetic or post-translational changes may not persist post-treatment. Single-cell RNA sequencing of reverted cells could identify transiently suppressed vs. permanently silenced pathways, guiding combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.